diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate
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Overview
Description
Diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate, also known as DMI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMI is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C19H21NO5S.
Mechanism of Action
The mechanism of action of diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cell growth and proliferation. diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting histone deacetylases, diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate can cause changes in gene expression that lead to cell death in cancer cells. diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate has also been found to inhibit the activity of viral enzymes, which may explain its antiviral activity.
Biochemical and Physiological Effects:
diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate has been found to have various biochemical and physiological effects. In addition to its anticancer, antiviral, and anti-inflammatory properties, diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate has been shown to have antioxidant activity. It has also been found to inhibit the production of certain cytokines, which are proteins involved in the immune response. diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate. One area of interest is its potential use as a treatment for viral infections, particularly herpes simplex virus. Further research is needed to determine the optimal dosage and administration method for diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate in these cases. Another area of interest is the development of diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate analogs with improved solubility and potency. Additionally, research is needed to better understand the mechanism of action of diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate and its effects on gene expression.
Synthesis Methods
The synthesis of diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate is a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with diethyl isophthalate in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia, followed by the addition of acetic anhydride and triethylamine to produce diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate. The purity of diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
Diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate has been found to have various applications in scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate has also been investigated as a potential antiviral agent, with studies showing its effectiveness against herpes simplex virus type 1 and type 2. Additionally, diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
diethyl 5-[(4-methylphenyl)sulfonylamino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-4-25-18(21)14-10-15(19(22)26-5-2)12-16(11-14)20-27(23,24)17-8-6-13(3)7-9-17/h6-12,20H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNOYAIKJVPMGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-{[(4-methylphenyl)sulfonyl]amino}benzene-1,3-dicarboxylate |
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